4-Bromo-1-azabicyclo[2.2.2]octane
Description
4-Bromo-1-azabicyclo[2.2.2]octane (CAS 2181-19-3) is a bicyclic organic compound with the molecular formula C₇H₁₂BrN and a molecular weight of 190.081 g/mol. Its structure consists of a bicyclo[2.2.2]octane framework, where one carbon atom is replaced by a nitrogen atom (1-aza substitution), and a bromine atom is attached at the 4-position (Figure 1). The compound’s IUPAC InChIKey is ZUEBXWFONILVTP-UHFFFAOYSA-N, and it is characterized by high rigidity due to the bicyclic system, which influences its reactivity and physicochemical properties .
Properties
IUPAC Name |
4-bromo-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN/c8-7-1-4-9(5-2-7)6-3-7/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEBXWFONILVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176226 | |
| Record name | 4-Bromo-1-azabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2181-19-3 | |
| Record name | 4-Bromo-1-azabicyclo(2.2.2)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-1-azabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an acid-catalyzed SN2 mechanism. Quinuclidin-4-ol reacts with concentrated hydrobromic acid (47% w/w) under reflux conditions (5 hours at elevated temperatures). The hydroxyl group is protonated, facilitating its displacement by a bromide ion. The process is summarized as:
$$
\text{1-azabicyclo[2.2.2]octan-4-ol} + \text{HBr} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
Key parameters include:
- Molar ratio : 1:2.5 (quinuclidin-4-ol to HBr)
- Solvent : Aqueous hydrobromic acid (no additional solvent required)
- Temperature : Reflux (~120°C for 47% HBr)
- Reaction time : 5 hours
Workup and Yield
Post-reaction, the mixture is cooled to room temperature and neutralized with 10% aqueous sodium bicarbonate to pH 8–9. The product is extracted with dichloromethane (3 × 200 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Distillation yields this compound as an oil with a 84.4% yield .
Alternative Bromination Approaches
While the acid-mediated method dominates industrial workflows, theoretical and experimental explorations of alternative pathways have been reported.
Grignard Reagent-Based Bromination
EvitaChem’s product documentation alludes to a nucleophilic substitution mechanism involving bromomethane and 1-azabicyclo[2.2.2]octane. However, this route remains poorly characterized in the literature. Hypothetically, the nitrogen’s lone pair could facilitate alkylation, but competing side reactions (e.g., over-alkylation) likely limit its practicality.
Comparative Analysis of Methods
The table below contrasts the efficacy, scalability, and practicality of the primary bromination strategies:
Industrial Scalability and Optimization
The acid-mediated method’s prominence stems from its operational simplicity and high yield. Key optimization strategies include:
- Solvent selection : Aqueous HBr eliminates the need for organic solvents, reducing costs and environmental impact.
- Temperature control : Prolonged reflux ensures complete conversion while minimizing decomposition.
- Neutralization protocol : Gradual addition of sodium bicarbonate prevents exothermic surges during pH adjustment.
Industrial batches (e.g., 0.25 mol scale in Example 24) demonstrate consistent reproducibility, with yields exceeding 80%. However, handling concentrated HBr necessitates corrosion-resistant equipment and stringent safety protocols.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The nitrogen atom in the bicyclic structure can be oxidized to form N-oxides.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom, yielding 1-azabicyclo[2.2.2]octane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted azabicyclo[2.2.2]octanes depending on the nucleophile used.
Oxidation Reactions: N-oxides of this compound.
Reduction Reactions: 1-Azabicyclo[2.2.2]octane.
Scientific Research Applications
4-Bromo-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the bicyclic structure contribute to its binding affinity and specificity. The compound may modulate the activity of target proteins by forming covalent or non-covalent interactions, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of 4-Bromo-1-azabicyclo[2.2.2]octane and Analogs
Key Observations:
Nitrogen vs. Oxygen Substitution :
- The nitrogen in this compound enhances basicity and hydrogen-bonding capability compared to 2-oxabicyclo[2.2.2]octane (oxygen substitution). This difference impacts solubility and reactivity in catalysis or drug design .
- The quaternary ammonium group in 1-bromomethyl-4-aza-1-azoniabicyclo-octane bromide introduces ionic character, leading to distinct crystal-packing interactions (e.g., Br⁻···Br–C distances of 3.66 Å) .
Bromine Position and Additional Functional Groups :
- Bromine at C4 in the parent compound contrasts with bromomethyl substitution in the quaternary ammonium analog. The latter’s bromomethyl group increases steric bulk and alters electrophilic reactivity .
- Carboxylic acid or ester derivatives (e.g., 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid) introduce polarity, making them suitable for further derivatization in pharmaceutical synthesis .
Q & A
Q. How can researchers optimize the synthesis of 4-Bromo-1-azabicyclo[2.2.2]octane derivatives?
Methodological Answer: A robust approach involves nucleophilic substitution or radical-mediated reactions. For example, bicyclo[2.2.2]octane scaffolds can be synthesized via reactions with bromoacetonitrile under acetonitrile reflux, followed by purification via recrystallization . Key parameters include reaction time (e.g., 18 hours for brominated analogs), solvent polarity, and temperature control to minimize side products. Purity (>95%) can be verified using HPLC or GC analysis, as demonstrated in related brominated bicyclic compounds .
Q. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer: Combine X-ray diffraction (XRD) for crystallographic validation, solid-state NMR (ssNMR) for hydrogen bonding analysis, and X-ray photoelectron spectroscopy (XPS) to confirm bromine and nitrogen bonding environments . For example, ssNMR chemical shifts (e.g., 15N signals) can identify proton transfer interactions in cocrystals, while XRD resolves steric effects from the bromine substituent .
Advanced Research Questions
Q. How does the bromine substituent influence radical-mediated rearrangements in bicyclo[2.2.2]octane systems?
Methodological Answer: Bromine’s electron-withdrawing nature stabilizes radicals, altering product distributions. For instance, in bicyclo[2.2.2]oct-5-en-2-yl radicals, bromine substitution favors equatorial over axial isomers due to torsional steering and reduced ring strain. Radical stability can be probed using EPR spectroscopy, while substituent effects are quantified via computational methods (e.g., DFT studies of cyclopropylcarbinyl radical intermediates) .
Q. How can this compound derivatives act as bioisosteres in drug design?
Methodological Answer: The bicyclo[2.2.2]octane core mimics phenyl rings with improved metabolic stability and reduced lipophilicity. For example, replacing a phenyl group with 2-oxabicyclo[2.2.2]octane in Vorinostat analogs retained activity while lowering logD by ~1 unit . Key steps include vector alignment (180° para-substitution) and validating bioisosterism via competitive binding assays and MD simulations. Computational tools like molecular docking should account for C-C distance differences (5.56 Å vs. phenyl’s 5.90 Å) .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for brominated bicyclo[2.2.2]octane derivatives?
Methodological Answer: Contradictions often arise from competing steric and electronic effects. For example, bromine may enhance electrophilic reactivity but hinder hydrogen bonding. Resolve this by:
Q. How do hydrogen-bonding networks affect the solid-state stability of this compound cocrystals?
Methodological Answer: Strong H-bonds (e.g., N–H···O interactions) in cocrystals can be characterized via combined XRD and ssNMR. For example, dabco (1,4-diazabicyclo[2.2.2]octane) forms stable cocrystals with dicarboxylic acids, where Brønsted acid-base interactions shift 15N NMR signals by 10–15 ppm . Thermal stability is assessed via DSC, while reactivity under humidity is tested using dynamic vapor sorption (DVS).
Experimental Design Considerations
- Synthetic Reproducibility: Use high-purity reagents (>97% by HLC/GC) to avoid byproducts .
- Radical Stability: Optimize radical initiators (e.g., AIBN) and reaction temperatures to control rearrangement pathways .
- Bioisostere Validation: Compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) between parent and bicyclo[2.2.2]octane analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
